![molecular formula C11H22N2O3 B1652205 tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1402249-03-9](/img/structure/B1652205.png)
tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
“tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number 1402249-03-9 . It has a molecular weight of 230.308 and its IUPAC name is tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 340.5±27.0 °C at 760 mmHg . The exact mass is 230.163040 and it has a LogP of -0.20 . The vapour pressure is 0.0±1.7 mmHg at 25°C and the index of refraction is 1.492 .Scientific Research Applications
Synthesis of Enantiopure Derivatives
tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been prepared, serving as precursors for the synthesis of cis-4-hydroxy delta-lactams, which are critical for producing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These compounds are essential in medicinal chemistry and biological studies due to their enantiopurity and potential as building blocks for further chemical transformations (Marin et al., 2004).
Intermediate for Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing crizotinib, a potent and selective small molecule inhibitor of the anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR). The synthetic route for this compound showcases its significance in developing therapeutics (Kong et al., 2016).
Structural Analysis and X-ray Studies
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized, highlighting its use as a cyclic amino acid ester. Its molecular structure was elucidated through X-ray diffraction, providing insights into its potential applications in designing novel chemical entities (Moriguchi et al., 2014).
properties
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASPQYKCAGLHMM-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118258 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1402249-03-9 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402249-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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